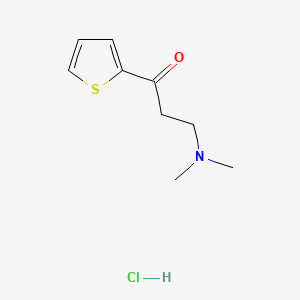
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
概要
説明
The compound "3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride" is a chemical of interest in various fields of research, including organic chemistry and pharmacology. It is related to a family of compounds that exhibit a range of biological activities and are used in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the preparation of 3-dimethylamino-1-heteroaryl-2-propen-1-ones, which are structurally similar to the compound of interest, was achieved by reacting acetyl heteroarylcycles with N,N-dimethylformamide dimethylacetal in xylene solvent at 140°C for 24 hours, yielding high purity products . This method is noted for its simplicity and high yields, indicating a potential pathway for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of a closely related compound, "3-Hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine," was determined through asymmetric synthesis from 3-dimethylamino-1-(2-thienyl)propan-1-one hydrochloride. The molecule's structure was characterized by a planar CCCN chain and a dihedral angle with the thiophene ring, which could provide insights into the conformational preferences of the compound of interest .
Chemical Reactions Analysis
Chemical reactivity studies have shown that compounds with the dimethylamino group can undergo various reactions. For example, 3-(dimethylamino)-2H-azirines reacted with 1,3-benzoxazole-2(3H)-thione to yield a range of products, including 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. The reactions proceed through zwitterionic intermediates and can be influenced by different solvents and temperatures . This suggests that "3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride" may also exhibit diverse reactivity under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have not been explicitly detailed in the provided papers. However, related compounds have been characterized using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis . These methods could be applied to "3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride" to determine its physical and chemical properties.
科学的研究の応用
1. Generation of Structurally Diverse Compound Libraries
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride is utilized as a starting material for synthesizing a variety of structurally diverse compounds. It reacts with different chemicals to produce dithiocarbamates, thioethers, and various derivatives through alkylation and ring closure reactions, contributing to the creation of extensive compound libraries (Roman, 2013).
2. Electrochemical Detection of DNA Interaction
This compound is involved in the electrochemical detection of its interaction with DNA. The study using differential pulse voltammetry revealed a decrease in the oxidation signal of DNA bases, suggesting potential applications in DNA-targeted agents or drug candidates' analysis (Istanbullu et al., 2017).
3. Investigation of Anti-diabetic and Anti-inflammatory Activities
Novel derivatives of this compound have been synthesized and tested for their anti-diabetic and anti-inflammatory properties. This research contributes to the development of new therapeutic agents for treating conditions like diabetes and inflammation (Gopi & Dhanaraju, 2018).
4. Asymmetric Synthesis Applications
The compound is used in asymmetric synthesis, leading to the creation of other structurally significant compounds. This process is essential for developing pharmaceuticals and materials with specific chiral properties (Tao et al., 2006).
特性
IUPAC Name |
3-(dimethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVHJPMLORARSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386942 | |
| Record name | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | |
CAS RN |
5424-47-5 | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 12221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5424-47-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

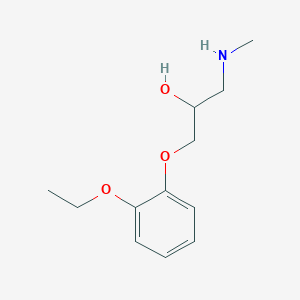
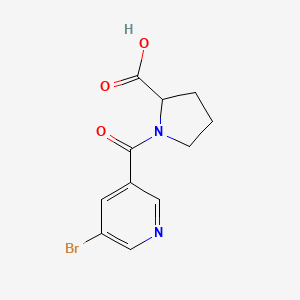
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride](/img/structure/B1305732.png)
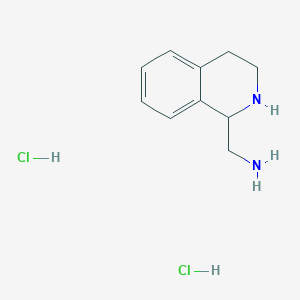
![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)
![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)
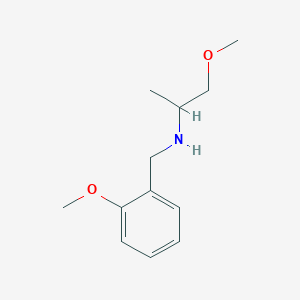

![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)
![6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid](/img/structure/B1305753.png)
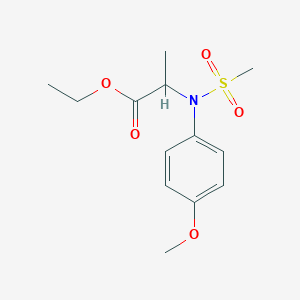
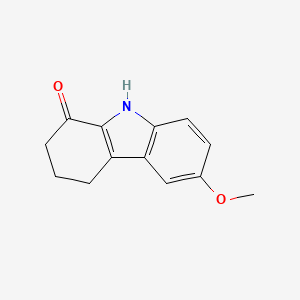
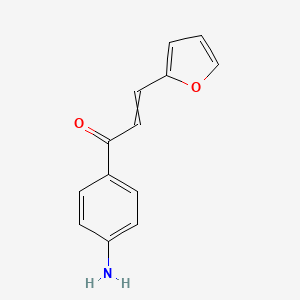
![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)